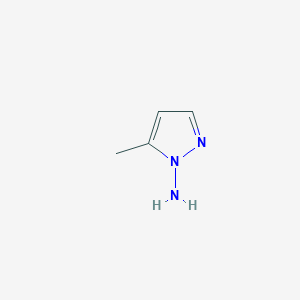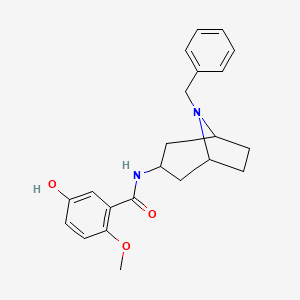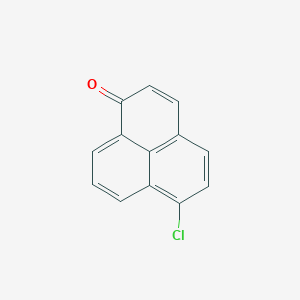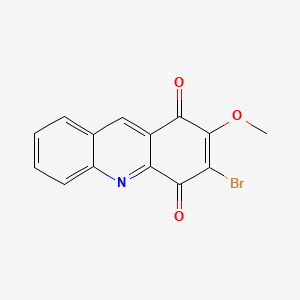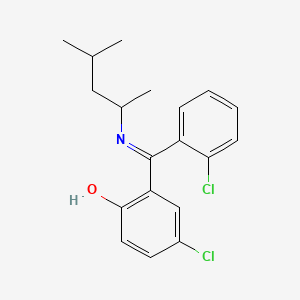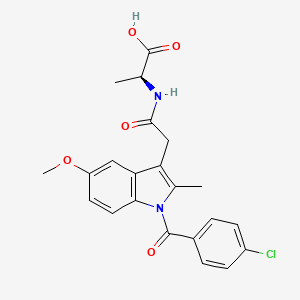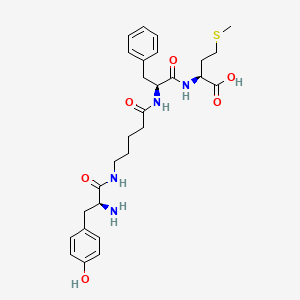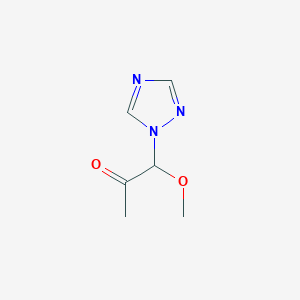
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of a methoxy-substituted ketone with a triazole derivative. One common method is the reaction of 1-methoxy-2-propanone with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, the triazole ring can bind to metal ions in enzymes, inhibiting their activity. This binding can disrupt the enzyme’s function, leading to therapeutic effects. The compound’s methoxy group can also participate in hydrogen bonding, further stabilizing its interaction with the target .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one can be compared with other triazole derivatives such as fluconazole and itraconazole. These compounds also contain the triazole ring but differ in their substituents and overall structure. The unique combination of the methoxy group and the triazole ring in this compound gives it distinct properties, such as specific binding affinities and reactivity profiles .
Similar Compounds
- Fluconazole
- Itraconazole
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
77315-52-7 |
|---|---|
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
1-methoxy-1-(1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C6H9N3O2/c1-5(10)6(11-2)9-4-7-3-8-9/h3-4,6H,1-2H3 |
InChI-Schlüssel |
LYYUKBIPRWLANK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(N1C=NC=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)
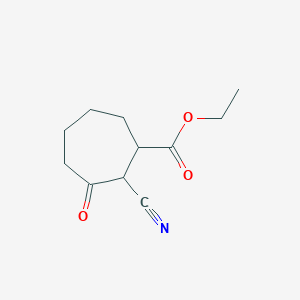

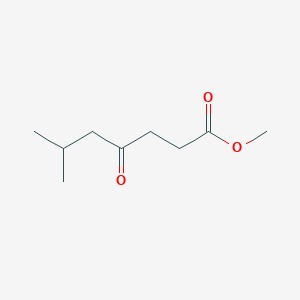
silane](/img/structure/B14431490.png)
